molecular formula C11H20O2 B12663046 2,4-Heptadiene, 1,1-diethoxy- CAS No. 72102-75-1

2,4-Heptadiene, 1,1-diethoxy-

Cat. No.: B12663046
CAS No.: 72102-75-1
M. Wt: 184.27 g/mol
InChI Key: IUCUZLBVRQWKAT-XBLVEGMJSA-N
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Description

2,4-Heptadiene, 1,1-diethoxy- is an organic compound with the molecular formula C11H20O2. It is a derivative of heptadiene, where two ethoxy groups are attached to the first carbon atom. This compound is part of the class of dienes, which are hydrocarbons containing two double bonds.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-Heptadiene, 1,1-diethoxy- typically involves the reaction of heptadiene with ethanol in the presence of an acid catalyst. The reaction conditions often include refluxing the mixture to facilitate the formation of the diethoxy derivative.

Industrial Production Methods

Industrial production methods for 2,4-Heptadiene, 1,1-diethoxy- are similar to laboratory synthesis but are scaled up. The process involves the use of large reactors and continuous flow systems to ensure efficient production. The reaction is monitored and controlled to maintain optimal conditions for the highest yield.

Chemical Reactions Analysis

Types of Reactions

2,4-Heptadiene, 1,1-diethoxy- undergoes various chemical reactions, including:

    Oxidation: This reaction can convert the compound into corresponding aldehydes or ketones.

    Reduction: The compound can be reduced to form saturated hydrocarbons.

    Substitution: The ethoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) is often used.

    Substitution: Acidic or basic conditions can facilitate the substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield aldehydes or ketones, while reduction can produce saturated hydrocarbons.

Scientific Research Applications

2,4-Heptadiene, 1,1-diethoxy- has various applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.

    Medicine: Research into potential pharmaceutical applications, including drug development and delivery systems.

    Industry: Utilized in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2,4-Heptadiene, 1,1-diethoxy- involves its interaction with various molecular targets. The ethoxy groups can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and stability. The double bonds in the heptadiene moiety allow for conjugation and resonance, which can affect the compound’s electronic properties and reactivity.

Comparison with Similar Compounds

Similar Compounds

    2,4-Hexadiene, 1,1-diethoxy-: Similar structure but with a shorter carbon chain.

    2,4-Heptadiene, 1,1-dimethoxy-: Similar structure but with methoxy groups instead of ethoxy groups.

Uniqueness

2,4-Heptadiene, 1,1-diethoxy- is unique due to its specific combination of ethoxy groups and the heptadiene backbone. This combination provides distinct reactivity and properties compared to other similar compounds.

Properties

CAS No.

72102-75-1

Molecular Formula

C11H20O2

Molecular Weight

184.27 g/mol

IUPAC Name

(2E,4E)-1,1-diethoxyhepta-2,4-diene

InChI

InChI=1S/C11H20O2/c1-4-7-8-9-10-11(12-5-2)13-6-3/h7-11H,4-6H2,1-3H3/b8-7+,10-9+

InChI Key

IUCUZLBVRQWKAT-XBLVEGMJSA-N

Isomeric SMILES

CC/C=C/C=C/C(OCC)OCC

Canonical SMILES

CCC=CC=CC(OCC)OCC

Origin of Product

United States

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